molecular formula C22H20N4O2S B6045679 N-[3-(benzylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide

N-[3-(benzylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide

Cat. No. B6045679
M. Wt: 404.5 g/mol
InChI Key: CEXCWTRXLPEQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(benzylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide, commonly known as AQ-RA 741, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AQ-RA 741 belongs to the class of quinoxaline sulfonamides, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of AQ-RA 741 is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. AQ-RA 741 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
AQ-RA 741 has been shown to exhibit a wide range of biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and oxidative stress in various tissues, including the brain, liver, and pancreas. AQ-RA 741 has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

AQ-RA 741 has several advantages for use in lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. AQ-RA 741 has also been shown to exhibit low toxicity and high selectivity for specific targets. However, there are also limitations to the use of AQ-RA 741 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, its potential side effects and toxicity in humans are not yet known.

Future Directions

There are several future directions for the research and development of AQ-RA 741. One area of interest is the potential use of AQ-RA 741 in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additional studies are needed to determine the efficacy and safety of AQ-RA 741 in these conditions. Another area of interest is the development of AQ-RA 741 as a potential anti-cancer agent. Further studies are needed to determine the optimal dose and treatment regimen for AQ-RA 741 in different types of cancer. Finally, additional studies are needed to fully understand the mechanism of action of AQ-RA 741 and its potential side effects and toxicity in humans.
Conclusion
AQ-RA 741 is a promising compound with potential therapeutic applications in various fields of medicine. Its anti-inflammatory, anti-cancer, and anti-diabetic properties make it an attractive candidate for further research and development. However, additional studies are needed to fully understand its mechanism of action and its potential side effects and toxicity in humans. Overall, AQ-RA 741 represents an exciting area of research in the field of medicinal chemistry.

Synthesis Methods

AQ-RA 741 can be synthesized using a multi-step reaction process, starting from commercially available starting materials. The synthesis involves the reaction of 2-amino-3-benzylquinoxaline with 4-methylbenzenesulfonyl chloride in the presence of a base, followed by subsequent purification steps. The final product is obtained as a white solid with a high yield and purity.

Scientific Research Applications

AQ-RA 741 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties in preclinical studies. AQ-RA 741 has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[3-(benzylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-16-11-13-18(14-12-16)29(27,28)26-22-21(23-15-17-7-3-2-4-8-17)24-19-9-5-6-10-20(19)25-22/h2-14H,15H2,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXCWTRXLPEQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(benzylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.